molecular formula C21H20N2O B13377367 1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline

1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline

Cat. No.: B13377367
M. Wt: 316.4 g/mol
InChI Key: XZAJTHUKMHRWSR-JXMROGBWSA-N
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Description

1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline is a complex organic compound that features a morpholine group attached to a phenyl ring, which is further connected to an isoquinoline structure via a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline typically involves the following steps:

    Formation of the Vinyl Isoquinoline: This can be achieved through a Heck reaction, where isoquinoline is coupled with a vinyl halide in the presence of a palladium catalyst.

    Introduction of the Morpholinyl Group: The phenyl ring is functionalized with a morpholine group through nucleophilic substitution reactions. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the vinyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline involves its interaction with specific molecular targets and pathways. The morpholine group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the modulation of enzymatic activity or receptor binding. The isoquinoline moiety may contribute to the compound’s ability to intercalate with DNA or inhibit specific enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

    1-{2-[4-(4-Piperidinyl)phenyl]vinyl}isoquinoline: Similar structure but with a piperidine group instead of morpholine.

    1-{2-[4-(4-Pyrrolidinyl)phenyl]vinyl}isoquinoline: Contains a pyrrolidine group in place of morpholine.

    1-{2-[4-(4-Azepanyl)phenyl]vinyl}isoquinoline: Features an azepane ring instead of morpholine.

Uniqueness: 1-{2-[4-(4-Morpholinyl)phenyl]vinyl}isoquinoline is unique due to the presence of the morpholine group, which imparts distinct physicochemical properties and potential biological activities. The combination of the morpholine group with the isoquinoline structure enhances its versatility and applicability in various research fields.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

4-[4-[(E)-2-isoquinolin-1-ylethenyl]phenyl]morpholine

InChI

InChI=1S/C21H20N2O/c1-2-4-20-18(3-1)11-12-22-21(20)10-7-17-5-8-19(9-6-17)23-13-15-24-16-14-23/h1-12H,13-16H2/b10-7+

InChI Key

XZAJTHUKMHRWSR-JXMROGBWSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/C3=NC=CC4=CC=CC=C43

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=CC3=NC=CC4=CC=CC=C43

Origin of Product

United States

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